BGG463
Overview
Description
Mechanism of Action
Target of Action
The primary target of BGG463 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell division and proliferation .
Mode of Action
This compound is an orally active type II CDK2 inhibitor . It disrupts the assembly of the hydrophobic spine, a characteristic feature of the active state of several kinases, thereby locking the kinase in an inactive ‘DFG-out’ conformation . This inhibition disrupts the normal function of CDK2, leading to the arrest of the cell cycle and preventing cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
This compound potently inhibits T315I BCR–ABL autophosphorylation and shows good oral efficacy in mouse models of Chronic Myelogenous Leukemia (CML) . This indicates that this compound could potentially be used as a therapeutic agent in the treatment of CML .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BGG463 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of raw materials, the efficiency of the synthetic route, and the scalability of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
BGG463 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
BGG463 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 2 and its effects on cell cycle regulation.
Biology: Employed in research to understand the role of BCR-ABL in leukemia and to develop targeted therapies.
Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer, particularly chronic myeloid leukemia.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Nilotinib: Another BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia.
Bosutinib: A tyrosine kinase inhibitor that targets BCR-ABL and other kinases.
Dasatinib: A multi-targeted kinase inhibitor that also inhibits BCR-ABL.
Uniqueness of BGG463
This compound is unique in its specific inhibition of cyclin-dependent kinase 2 and its oral activity. It also shows good efficacy in inhibiting the T315I variant of BCR-ABL, which is resistant to many other inhibitors .
Properties
IUPAC Name |
6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZJNOOADWVFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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